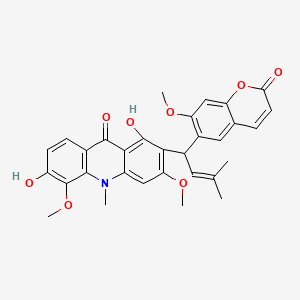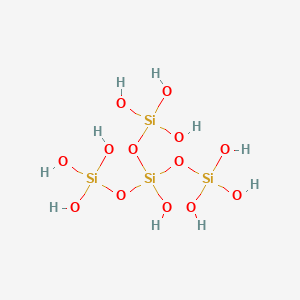
Hydroxysilanetriyl tris(trihydrogen orthosilicate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxysilanetriyl tris(trihydrogen orthosilicate) is a chemical compound with the molecular formula H₉O₁₂Si₄
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxysilanetriyl tris(trihydrogen orthosilicate) typically involves the reaction of silicon tetrachloride with water under controlled conditions. The reaction is highly exothermic and must be carefully managed to prevent the formation of unwanted by-products. The general reaction can be represented as follows: [ \text{SiCl}_4 + 4 \text{H}_2\text{O} \rightarrow \text{H}9\text{O}{12}\text{Si}_4 + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of Hydroxysilanetriyl tris(trihydrogen orthosilicate) involves large-scale hydrolysis of silicon tetrachloride. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction. The resulting product is then purified through distillation or crystallization techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxysilanetriyl tris(trihydrogen orthosilicate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state silicon compounds.
Reduction: It can be reduced to form lower oxidation state silicon compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide, while reduction could produce silanes. Substitution reactions can result in a variety of organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Hydroxysilanetriyl tris(trihydrogen orthosilicate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: The compound’s biocompatibility makes it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical implants and prosthetics due to its stability and compatibility with biological tissues.
Industry: It is employed in the production of high-performance ceramics, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Hydroxysilanetriyl tris(trihydrogen orthosilicate) exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The compound can form stable complexes with these biomolecules, influencing their structure and function. The pathways involved include hydrogen bonding and coordination chemistry, which facilitate the compound’s integration into various biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and hydrosilylation.
Triethyl orthoformate: Used in organic synthesis as a reagent for the formation of orthoesters.
Trimethyl orthoformate: Employed in the synthesis of acetal and ketal protecting groups.
Uniqueness
Hydroxysilanetriyl tris(trihydrogen orthosilicate) stands out due to its unique combination of hydroxyl and silicon groups, which confer distinct reactivity and stability. Its ability to undergo a variety of chemical reactions and form stable complexes with biomolecules makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
114044-98-3 |
|---|---|
Molekularformel |
H10O13Si4 |
Molekulargewicht |
330.41 g/mol |
IUPAC-Name |
trihydroxy-[hydroxy-bis(trihydroxysilyloxy)silyl]oxysilane |
InChI |
InChI=1S/H10O13Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-10H |
InChI-Schlüssel |
TVNURMPYAHUWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
O[Si](O)(O)O[Si](O)(O[Si](O)(O)O)O[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
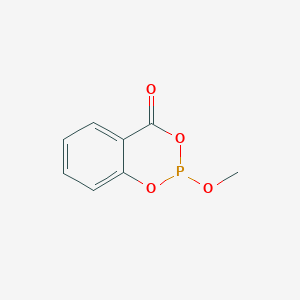
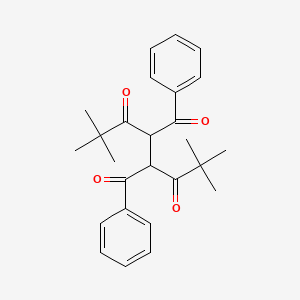

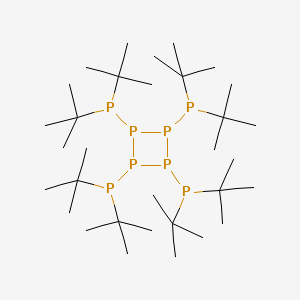
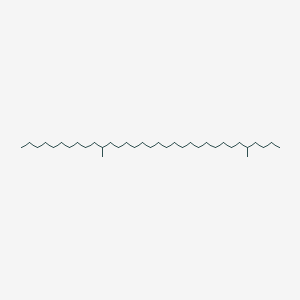
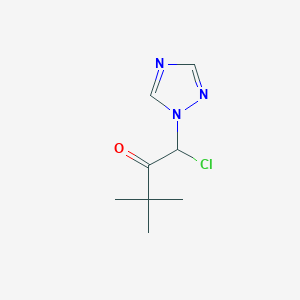
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)

![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

